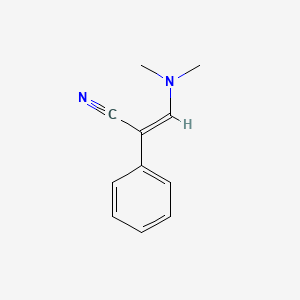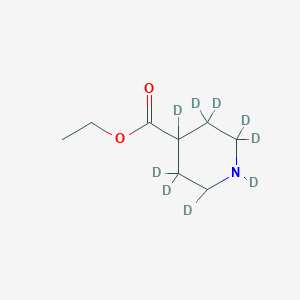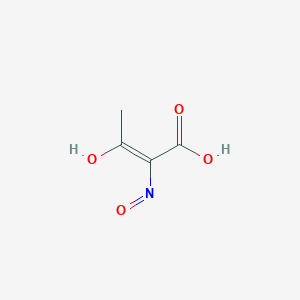
(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound has been synthesized through various methods, including Knoevenagel condensation, which involves the reaction of dimethylaminobenzaldehyde with different substrates in the presence of a base like NaOH in ethanol. This method has led to the formation of the compound with different substituents, demonstrating its versatility in synthesis and potential for generating diverse derivatives for further applications (Asiri et al., 2015).
Molecular Structure Analysis
The molecular structure of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile has been extensively studied using experimental and theoretical methods. Crystal structure analysis and DFT calculations have provided evidence of the compound existing in a zwitterionic form in the solid state, highlighting its stable E-isomer and the extreme example of donor–π–acceptor push–pull molecule characteristics (Jasiński et al., 2016).
Chemical Reactions and Properties
The compound exhibits low reactivity with other similar derivatives, which is attributed to its zwitterionic nature and the stabilization provided by its molecular structure. The photophysical characteristics and intramolecular charge transfer properties have been analyzed, demonstrating its potential in applications such as organic photoemitting diodes due to its strong emission in various solvents (Pannipara et al., 2015).
Physical Properties Analysis
The physical properties, including crystallization behavior and solvatochromic behavior, have been studied, revealing that the compound forms crystals under different conditions with varying habits and colors. These properties are attributed to differences in crystal morphology and size, which also influence the compound's solid-state photoluminescence (Percino et al., 2017).
Chemical Properties Analysis
The chemical properties of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile have been explored through its reactions and the formation of different derivatives. Its reactivity with various amino compounds, leading to the synthesis of azomethines and other heterocyclic systems, showcases its versatility and potential for creating a wide range of chemically interesting and useful compounds (Jachak et al., 1993).
Wissenschaftliche Forschungsanwendungen
General Information
“(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile” is a chemical compound with the CAS Number: 18226-50-1 and a molecular weight of 172.23 . It’s a solid substance with a melting point between 78 - 80 degrees Celsius .
Potential Application in Nanotechnology
One potential application of “(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile” could be in the field of nanotechnology, specifically in the construction of nanoscale turbines . These turbines, inspired by ATP synthase, utilize DNA origami for precise construction and operate autonomously . Fueled by ion gradients, they offer controllable rotation and potential uses in drug delivery and gentle propulsion .
The construction of these nanoscale devices presents many challenges, primarily due to their size . They typically measure just a few nanometers, requiring advanced fabrication techniques and biocompatible materials that are stable and responsive to external stimuli . These devices may operate in hard-to-reach areas like the human body, where it may not be easy to attach an external power source .
In a first, a global team of scientists has developed an autonomous DNA turbine that can operate in physiological conditions . The research published in Nature Nanotechnology overcomes many challenges encountered while developing synthetic turbines at these scales .
Chemosensors for Sensing Ionic and Reactive Oxygen Species
“(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile” could be used in the development of chemosensors for sensing ionic and reactive oxygen species . This application is particularly relevant in the field of analytical chemistry .
Chemosensors are molecules that can bind to specific ions or molecules and produce a measurable signal. In this case, the compound could act as a building block for well-defined molecular architectures and scaffolds for preorganised arrays of functionality . The chemosensors could be used for sensing of specific ions and neutral species, potentially functioning in a competitive aqueous medium for wide applications in medical, biological, and environmental domains .
Inhibition of Pathogenic Bacteria
While not directly related to “(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile”, a similar compound, Poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate], has been used in the development of nanogels for the inhibition of pathogenic bacteria . This suggests that “(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile” could potentially be used in a similar manner, given its structural similarities .
The nanogels were developed by dispersion polymerization, a method that could potentially be applied to “(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile” as well . If successful, this could lead to new methods of combating bacterial infections, particularly in cases where traditional antibiotics are ineffective .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKZGONUAHUVJF-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)


![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate](/img/no-structure.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)



